Researchers often mistakenly source fluazifop-butyl for cell-free ACCase assays, but that prodrug requires metabolic activation. This free acid (CAS 69335-91-7) is the active inhibitor, enabling direct IC50 measurement without confounding variables. - Essential for cell-free target-site resistance screening; serves as the reference standard for LC-MS/MS residue quantification per EPA methods. - High-purity (>98%) solid for synthetic derivatization and enzyme kinetics. Global shipping with reliable stock ensures timely delivery.
Fluazifop (CAS 69335-91-7) is the free acid form of the aryloxyphenoxypropionate (APP) class of graminicides. While commercial agricultural formulations almost exclusively utilize its esterified prodrug forms (such as fluazifop-butyl or fluazifop-P-butyl) to facilitate cuticular penetration in plants, the free acid is the actual biologically active moiety responsible for the inhibition of plastidic acetyl-CoA carboxylase (ACCase) [1]. For procurement purposes, Fluazifop free acid is primarily sourced by analytical testing laboratories, agrochemical research facilities, and biochemical assay developers. It serves as the mandatory reference standard for environmental residue quantification, a direct-acting inhibitor for cell-free in vitro enzyme kinetic studies, and a versatile synthetic precursor for developing novel water-soluble salts or custom ester derivatives .
A common procurement error is substituting the widely available commercial ester (fluazifop-butyl) when the free acid (Fluazifop) is required. This substitution fails fundamentally in two primary research workflows. First, in isolated biochemical assays, fluazifop-butyl is a prodrug that lacks direct binding affinity to the ACCase enzyme; it must be enzymatically cleaved in vivo to become active. Using the ester in cell-free target-site resistance screening will yield false negatives [1]. Second, in regulatory environmental and agricultural testing, the ester degrades rapidly in soil and plant matrices. Analytical methods mandated by regulatory bodies specifically require the free acid as the terminal residue marker for LC-MS/MS calibration; the parent ester cannot serve as a reliable quantitative baseline for environmental persistence[2].
Fluazifop free acid is the active inhibitory moiety that binds the carboxyltransferase domain of plastidic ACCase. In isolated cell-free enzyme assays, the free acid demonstrates potent, dose-dependent inhibition (with IC50 values typically in the low micromolar range for susceptible grass biotypes). In contrast, the fluazifop-butyl ester is essentially inactive in these isolated systems because it requires in vivo esterase cleavage to release the active acid[1]. Procuring the free acid is an absolute requirement for researchers mapping target-site mutations (e.g., W1999C or I2041T) in isolated enzyme models.
| Evidence Dimension | In vitro ACCase inhibition (IC50) |
| Target Compound Data | Directly active (low micromolar IC50) |
| Comparator Or Baseline | Fluazifop-butyl ester (Inactive without enzymatic hydrolysis) |
| Quantified Difference | Absolute requirement of the free acid for cell-free target-site binding |
| Conditions | Cell-free plastidic ACCase inhibition assay |
Prevents false-negative results in biochemical assays and target-site resistance screening where prodrug cleavage mechanisms are absent.
In soil and plant matrices, fluazifop-butyl undergoes rapid ester cleavage to form fluazifop free acid. Regulatory metabolism studies indicate that the free acid (along with its conjugates) constitutes 20–70% of the Total Radioactive Residue (TRR), while the parent ester is highly transient[1]. Consequently, standardized analytical workflows, such as EPA Method GRM044.03A and QuEChERS extractions, explicitly require Fluazifop free acid as the primary analytical reference standard with a Limit of Quantitation (LOQ) established at 1.0 ppb in soil [2].
| Evidence Dimension | Terminal residue composition (% TRR) |
| Target Compound Data | Fluazifop free acid (20–70% of TRR; stable terminal marker) |
| Comparator Or Baseline | Fluazifop-butyl (Transient; rapidly degrades) |
| Quantified Difference | Free acid is the dominant, quantifiable regulatory marker |
| Conditions | Soil and plant matrix metabolism over time |
Essential for analytical laboratories that must procure certified reference standards to comply with EPA and EFSA residue quantification mandates.
The free acid form of Fluazifop contains a carboxylic acid functional group with a pKa of approximately 3.12. At a neutral physiological or environmental pH (pH 7), the compound exists primarily in its anionic form, yielding a high aqueous solubility of approximately 780 mg/L. In stark contrast, the neutral fluazifop-butyl ester is highly lipophilic and practically insoluble in water (solubility ~1-2 mg/L) [1]. This differential solubility dictates the handling, stock solution preparation, and formulation strategies for the material.
| Evidence Dimension | Aqueous solubility at pH 7 (20°C) |
| Target Compound Data | ~780 mg/L (Fluazifop free acid) |
| Comparator Or Baseline | ~1-2 mg/L (Fluazifop-butyl ester) |
| Quantified Difference | >300-fold higher aqueous solubility for the free acid at neutral pH |
| Conditions | Aqueous solution, pH 7, 20°C |
Critical for designing aqueous dosing regimens in hydroponic studies or formulating water-soluble salts without relying on heavy organic cosolvents.
Because fluazifop-butyl is inactive in cell-free systems, the free acid is the mandatory procurement choice for researchers conducting isolated ACCase enzyme assays. It allows precise IC50 determination when mapping resistance mutations (e.g., W1999C or I2041T) in weed biotypes without the confounding variables of in vivo prodrug metabolism [2].
As the primary stable metabolite of commercial APP herbicides, Fluazifop free acid is required as an analytical reference standard for LC-MS/MS and GC-NPD workflows. Procurement of high-purity free acid is necessary to execute QuEChERS extractions and EPA-validated methods (e.g., GRM044.03A) for monitoring soil half-life and crop Maximum Residue Limits (MRLs) [1].
The accessible carboxylic acid handle (pKa ~3.12) makes Fluazifop an ideal synthetic precursor. Agrochemical developers and formulation chemists procure the free acid to synthesize custom water-soluble salts, novel ester derivatives, or fluorophore-conjugated probes for advanced targeted delivery and mechanism-of-action studies.
Health Hazard;Environmental Hazard